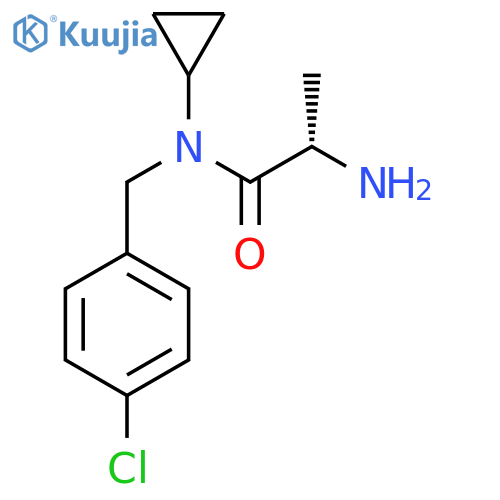

Cas no 1292746-38-3 ((S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide)

1292746-38-3 structure

商品名:(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

CAS番号:1292746-38-3

MF:C13H17ClN2O

メガワット:252.739882230759

CID:2159036

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 化学的及び物理的性質

名前と識別子

-

- (S)-2-amino-n-(4-chloro-benzyl)-n-cyclopropyl-propionamide

- (S)-2-Amino-N-(4-chlorobenzyl)-N-cyclopropylpropanamide

- AM91676

- (S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide

-

- インチ: 1S/C13H17ClN2O/c1-9(15)13(17)16(12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,9,12H,6-8,15H2,1H3/t9-/m0/s1

- InChIKey: WDLITPPPLCJLSX-VIFPVBQESA-N

- ほほえんだ: ClC1C=CC(=CC=1)CN(C([C@H](C)N)=O)C1CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 273

- トポロジー分子極性表面積: 46.3

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 085717-500mg |

S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide |

1292746-38-3 | 500mg |

£389.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1614436-1g |

(S)-2-amino-N-(4-chlorobenzyl)-N-cyclopropylpropanamide |

1292746-38-3 | 98% | 1g |

¥9693.00 | 2024-08-09 |

(S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1292746-38-3 ((S)-2-Amino-N-(4-chloro-benzyl)-N-cyclopropyl-propionamide) 関連製品

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量